molecular formula C21H19Br2IN6O2S B10904848 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10904848
M. Wt: 706.2 g/mol
InChI Key: QYQAOYDESRTMQL-NSKAYECMSA-N
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Description

2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, such as allyl, iodoanilino, triazolyl, sulfanyl, and dibromo-hydroxyphenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazole ring, followed by the introduction of the allyl and iodoanilino groups. The final steps involve the formation of the sulfanyl and acetohydrazide moieties. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in large quantities while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the iodoanilino group.

    Substitution: The allyl and iodoanilino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanisms.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-ALLYL-5-[(4-BROMOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-({4-ALLYL-5-[(4-FLUOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,5-DIMETHYL-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19Br2IN6O2S

Molecular Weight

706.2 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19Br2IN6O2S/c1-2-7-30-18(11-25-16-5-3-15(24)4-6-16)27-29-21(30)33-12-19(31)28-26-10-13-8-14(22)9-17(23)20(13)32/h2-6,8-10,25,32H,1,7,11-12H2,(H,28,31)/b26-10+

InChI Key

QYQAOYDESRTMQL-NSKAYECMSA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)CNC3=CC=C(C=C3)I

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)CNC3=CC=C(C=C3)I

Origin of Product

United States

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